molecular formula C20H21N3O4 B2806491 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1798429-85-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Katalognummer: B2806491
CAS-Nummer: 1798429-85-2
Molekulargewicht: 367.405
InChI-Schlüssel: LQKIWCPKMCEHRR-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one" is a synthetic enone derivative featuring a benzo[1,3]dioxole (methylenedioxyphenyl) group conjugated to a piperidinyl scaffold via an α,β-unsaturated ketone (prop-2-en-1-one) linker. The piperidinyl moiety is substituted at the 4-position with a 6-methylpyridazin-3-yloxy group, conferring distinct electronic and steric properties.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-2-6-19(22-21-14)27-16-8-10-23(11-9-16)20(24)7-4-15-3-5-17-18(12-15)26-13-25-17/h2-7,12,16H,8-11,13H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKIWCPKMCEHRR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula: C₁₅H₁₇N₃O₃
  • Molecular Weight: 259.30 g/mol
  • CAS Registry Number: 82857-82-7

The structure features a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to influence biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The benzo[d][1,3]dioxole component is known for its potential antioxidant properties, while the piperidine moiety may enhance receptor binding affinity.

Pharmacological Effects

Research indicates that (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one exhibits several pharmacological effects:

Antioxidant Activity

Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity. For instance, the benzo[d][1,3]dioxole moiety has been linked to radical scavenging properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Compounds derived from similar structural frameworks have shown promising antimicrobial properties. In vitro assays suggest that this compound may inhibit the growth of various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

The piperidine ring is associated with neuroprotective effects in several studies. Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one:

StudyCompoundFindings
Similar dioxole derivativesExhibited significant antioxidant and antimicrobial properties.
Piperidine derivativesShowed neuroprotective effects in animal models of neurodegeneration.
Dioxole-based PROTACsDemonstrated targeted protein degradation capabilities in cancer cells.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C15H17NO3C_{15}H_{17}NO_3 and a molecular weight of approximately 259.30 g/mol. It features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity, and a piperidine ring that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating cytotoxic effects. The presence of the benzo[d][1,3]dioxole structure is crucial for enhancing the anticancer activity due to its ability to intercalate with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of this compound. Studies on related compounds suggest that they can modulate neurotransmitter levels and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress and neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one involves multi-step reactions including condensation and cyclization techniques. The efficiency of these synthetic routes is critical for the development of analogs with improved efficacy and reduced toxicity .

Case Study: Synthesis Methodology

A notable synthetic approach involves the use of DMSO as a solvent with catalytic amounts of NaOH. This method has yielded high purity products with good yields, facilitating further biological evaluations .

Toxicological Studies

Understanding the safety profile of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one is essential for its application in pharmacotherapy. Toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish their safety for human use .

Potential in Drug Development

The unique structural characteristics of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one make it a promising candidate for drug development targeting various diseases. Its ability to interact with multiple biological targets suggests versatility in therapeutic applications ranging from oncology to neurology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Key structural analogs share the core (E)-3-(benzo[d][1,3]dioxol-5-yl)propenoyl-piperidine/piperazine motif but differ in substituents on the nitrogenous ring. Selected examples include:

Compound Name Substituent on Piperidine/Piperazine Molecular Weight Key Features Reference ID
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(bis(4-methoxyphenyl)methyl)piperazin-1-yl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl 486.50 g/mol Enhanced lipophilicity due to bulky aryl substituents; triclinic crystal system
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one Phenyl 375.40 g/mol Simpler aryl group; lower steric hindrance
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one (Ilepcimide) Unsubstituted piperidine 285.33 g/mol Minimal substitution; historical use in neurological studies

Pharmacological Activity

  • Enzyme Inhibition : Analogous compounds with methylenedioxyphenyl groups exhibit 5-lipoxygenase (5-LOX) inhibitory activity, critical in anti-inflammatory pathways. Bulky substituents (e.g., bis(4-methoxyphenyl)methyl) enhance binding affinity but may reduce bioavailability .
  • Antimicrobial Potential: While direct data on the target compound is absent, structurally related enones demonstrate biofilm disruption properties, analogous to sodium hypochlorite’s mechanism at high pH .

Physicochemical Properties

  • Crystallography : Analogs like the bis(4-methoxyphenyl)methyl derivative crystallize in triclinic systems (space group P1), with cell parameters a = 12.188 Å, b = 12.589 Å, and c = 17.102 Å .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Substitution at the piperidine/piperazine 4-position modulates steric and electronic interactions with target enzymes. Bulky groups (e.g., bis(4-methoxyphenyl)methyl) improve selectivity but may hinder solubility .
    • The α,β-unsaturated ketone is critical for Michael addition-mediated covalent binding to thiol groups in enzyme active sites .
  • Pyridazine-containing analogs are understudied but may offer unique kinase or protease inhibition profiles due to nitrogen-rich heterocycles.

Q & A

Q. What are the established synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one?

The synthesis typically involves multi-step organic reactions. A common approach begins with cyclization to form the benzo[d][1,3]dioxole core, followed by coupling with a piperidine derivative. Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is used to attach the 6-methylpyridazin-3-yloxy group. Reaction optimization may involve inert atmospheres, solvents like DMF or ethanol, and purification via recrystallization or chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm stereochemistry and substituent positions, particularly the (E)-configuration of the propenone chain .
  • HPLC : For purity assessment (>95%) and detection of byproducts .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography (if available): For absolute configuration determination .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Targeting kinases or receptors associated with the benzodioxole and pyridazine moieties .
  • In vitro cytotoxicity : Using cancer cell lines to assess antiproliferative effects .
  • Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests, given structural similarities to anticonvulsant compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Functional group modifications : Replace the benzodioxole with other aryl groups (e.g., methoxyphenyl) to assess electronic effects on target binding .
  • Piperidine-pyridazine linker optimization : Vary the oxygen bridge length or introduce methyl substituents to study steric effects .
  • Propenone chain isomerization : Compare (E)- and (Z)-isomers to determine configuration-dependent activity .
  • Computational docking : Use molecular dynamics simulations to predict interactions with targets like GABA receptors or cyclooxygenases .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from:

  • Synthetic impurities : Validate compound purity via HPLC and NMR before assays .
  • Assay conditions : Standardize protocols (e.g., cell line viability, incubation times) to minimize variability .
  • Target selectivity : Use isoform-specific enzymes or receptor subtypes to clarify mechanistic differences .
  • Meta-analysis : Compare data across studies with similar structural analogs to identify trends .

Q. What advanced methods elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes .
  • Metabolomics : Profile downstream metabolic changes in treated cell lines to identify pathways affected .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., catalyst loading, temperature) to ensure consistency .
  • Data Validation : Use orthogonal analytical techniques (e.g., NMR + HPLC) to confirm compound identity .
  • Biological Replicates : Perform assays in triplicate and include positive/negative controls to strengthen statistical significance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.